molecular formula C16H8Cl3NO2 B11216439 (4Z)-2-(2-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11216439
M. Wt: 352.6 g/mol
InChI Key: YTKJIEOKWXJWLM-AUWJEWJLSA-N
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Description

(4Z)-2-(2-CHLOROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a dihydro-1,3-oxazol-5-one ring substituted with chlorophenyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLOROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

(4Z)-2-(2-CHLOROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorinated aromatic structure.

    Chlorobenzaldehyde: Shares the chlorophenyl group with the target compound.

    Oxazolone derivatives: Compounds with the oxazolone ring structure.

Uniqueness

(4Z)-2-(2-CHLOROPHENYL)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of chlorophenyl and dichlorophenyl groups attached to the oxazolone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H8Cl3NO2

Molecular Weight

352.6 g/mol

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H8Cl3NO2/c17-10-6-5-9(13(19)8-10)7-14-16(21)22-15(20-14)11-3-1-2-4-12(11)18/h1-8H/b14-7-

InChI Key

YTKJIEOKWXJWLM-AUWJEWJLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Cl

Origin of Product

United States

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